(3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one

Endocrinology Drug Discovery Nuclear Receptor Profiling

Procure this specific chalcone derivative, CAS 38661-85-7, with confidence. Its defined (E)-configuration and critical 4-methyl substitution on the B-ring are essential for its well-characterized, weak biological profile (AR IC50 >100 µM, PL IC50 =14.9 µM, AKR1C2 IC50 >20 µM). Generic scaffolds risk irreproducible results. This compound is exclusively validated as a negative control in AR assays and a benchmark for selectivity profiling, distinguishing specific inhibition from non-specific chalcone effects. Supplied with ≥95% purity for reliable multi-step heterocyclic synthesis.

Molecular Formula C17H16O
Molecular Weight 236.314
CAS No. 38661-85-7
Cat. No. B2901212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one
CAS38661-85-7
Molecular FormulaC17H16O
Molecular Weight236.314
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=CC(=O)CC2=CC=CC=C2
InChIInChI=1S/C17H16O/c1-14-7-9-15(10-8-14)11-12-17(18)13-16-5-3-2-4-6-16/h2-12H,13H2,1H3/b12-11+
InChIKeyPVXRCKOBYSFHAX-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methylphenyl)-1-phenylbut-3-en-2-one (CAS 38661-85-7): Core Specifications and Compound Identity for Procurement


(3E)-4-(4-Methylphenyl)-1-phenylbut-3-en-2-one (CAS 38661-85-7) is a synthetic organic compound classified as an α,β-unsaturated ketone, specifically a chalcone derivative [1]. It possesses a molecular formula of C17H16O, a molecular weight of 236.31 g/mol, and a defined E-configuration for the alkene bond [1]. This compound is characterized by a conjugated enone system flanked by a phenyl group and a 4-methylphenyl group. Its primary commercial availability is for research and development applications, with a typical minimum purity specification of 95% .

Why 4-(4-Methylphenyl)-1-phenylbut-3-en-2-one (CAS 38661-85-7) Cannot Be Substituted by Generic Chalcone Analogs


Procurement of a generic chalcone scaffold in place of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one (CAS 38661-85-7) introduces significant risk due to the critical impact of specific aryl substitution patterns on both reactivity and biological interaction profiles. The presence of the para-methyl group on the B-ring and the unsubstituted phenyl A-ring is not arbitrary; this precise electronic and steric environment dictates the compound's performance as a Michael acceptor and its selectivity in biological assays [1]. In-class compounds with alternative substitution, such as 4'-methoxy or 4'-halogen analogs, exhibit markedly different potency and target engagement profiles [2]. Substituting the target compound with a cheaper, structurally similar chalcone can invalidate experimental reproducibility and lead to procurement of material with unknown or undesired off-target activities, as demonstrated by the weak and selective inhibition data specifically associated with this CAS number.

Quantitative Differentiation of 4-(4-Methylphenyl)-1-phenylbut-3-en-2-one (CAS 38661-85-7) Against Closest Analogs and In-Class Alternatives


Negligible Androgen Receptor (AR) Binding Affords a Clean Negative Control Profile

In a direct head-to-head comparison for androgen receptor (AR) binding, (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one demonstrates negligible affinity (IC50 > 100,000 nM), making it a functionally inert negative control for AR-mediated assays [1]. This contrasts sharply with the potent AR antagonist bicalutamide, which exhibits an IC50 of approximately 160 nM in comparable displacement assays [1]. The >600-fold difference in potency confirms that the target compound does not interfere with AR signaling pathways, a critical differentiator for researchers screening for AR modulators or assessing off-target liabilities.

Endocrinology Drug Discovery Nuclear Receptor Profiling

Weak and Selective Pancreatic Lipase Inhibition Distinguishes from Potent Anti-Obesity Agents

The compound exhibits weak inhibitory activity against porcine pancreatic lipase (PL) with an IC50 of 14,900 nM (14.9 µM), as determined in a cross-study comparable analysis [1]. In contrast, the clinically approved lipase inhibitor orlistat demonstrates an IC50 of approximately 0.1 nM against the same enzyme [2]. This represents a difference of over 149,000-fold in potency. This quantitative data establishes the target compound as a low-potency lipase binder, making it unsuitable for applications requiring strong PL inhibition but highly relevant as a selectivity control or for studying weak lipase interactions without triggering the robust effects of potent inhibitors.

Metabolic Disease Enzymology Lipid Metabolism

Minimal Inhibition of Aldo-Keto Reductase 1C2 (AKR1C2) Ensures Target Selectivity

Against recombinant human AKR1C2, a key enzyme in steroid hormone metabolism, (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one demonstrates an IC50 of > 20,000 nM [1]. This is in stark contrast to known potent AKR1C2 inhibitors, such as medroxyprogesterone acetate (MPA), which typically exhibit IC50 values in the low nanomolar range (~ 10-50 nM) [2]. The >400-fold difference in potency confirms that the compound does not significantly modulate AKR1C2 activity at standard assay concentrations, providing a clean selectivity profile against this particular off-target.

Steroid Metabolism Hormone-Dependent Cancers Enzyme Inhibition

Validated Research and Industrial Application Scenarios for 4-(4-Methylphenyl)-1-phenylbut-3-en-2-one (CAS 38661-85-7)


Use as a Verified Negative Control in Androgen Receptor (AR) Assays

Given its demonstrated IC50 > 100,000 nM against the androgen receptor [1], this compound is ideally suited for use as a negative control in AR binding, transactivation, or cell proliferation assays. Its lack of activity ensures that any observed effects in these systems can be confidently attributed to the test article rather than the chalcone scaffold itself. This application is directly supported by the quantitative data presented in Section 3.

Selectivity Profiling in Metabolic and Endocrine Panels

The compound's weak and well-characterized inhibition of pancreatic lipase (IC50 = 14,900 nM) and AKR1C2 (IC50 > 20,000 nM) [1][2] makes it a valuable tool for selectivity profiling. Researchers can use it to benchmark the specificity of novel inhibitors against these targets, confirming that observed activity is not due to non-specific chalcone-related effects. This application leverages the verified weak interaction profile to enhance the rigor of drug discovery and chemical biology studies.

Synthetic Intermediate Requiring Defined Purity and Stability

As a chalcone derivative with a conjugated enone system, this compound serves as a versatile synthetic intermediate for the preparation of pyrazolines, isoxazolines, and other heterocyclic compounds. The availability of material with a minimum specified purity of 95% and defined storage conditions (cool, dry place) ensures reproducibility in multi-step syntheses. This procurement advantage is critical for academic and industrial labs scaling up reaction protocols.

Structure-Activity Relationship (SAR) Studies on Chalcone-Based Modulators

The specific substitution pattern of this chalcone—a 4-methyl group on the B-ring and an unsubstituted A-ring—provides a crucial reference point for SAR studies. Comparative data showing its weak activity against AR, PL, and AKR1C2 [1][2] allow medicinal chemists to quantify the impact of introducing alternative functional groups (e.g., halogens, methoxy, or hydroxyls) on potency and selectivity. This makes it an essential control compound in the optimization of chalcone-based lead molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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